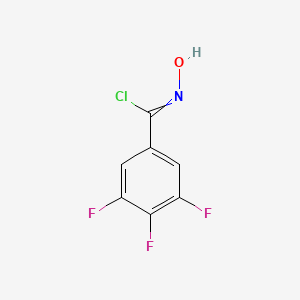
3,4,5-Trifluoro-N-hydroxybenZimidoyl chloride
Descripción
3,4,5-Trifluoro-N-hydroxybenZimidoyl chloride is a chemical compound with the molecular formula C7H3ClF3NO. It is known for its unique structure, which includes three fluorine atoms attached to a benzene ring, a hydroxyl group, and a chloride group. This compound is used in various chemical reactions and has applications in scientific research.
Propiedades
Fórmula molecular |
C7H3ClF3NO |
|---|---|
Peso molecular |
209.55 g/mol |
Nombre IUPAC |
3,4,5-trifluoro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H3ClF3NO/c8-7(12-13)3-1-4(9)6(11)5(10)2-3/h1-2,13H |
Clave InChI |
NUSQWLWBBDNVAL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)F)F)C(=NO)Cl |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trifluoro-N-hydroxybenZimidoyl chloride typically involves the reaction of 3,4,5-trifluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired product. The reaction conditions usually involve:
Temperature: Room temperature to moderate heating
Solvent: Commonly used solvents include dichloromethane or chloroform
Reagents: Thionyl chloride, hydroxylamine hydrochloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Trifluoro-N-hydroxybenZimidoyl chloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitroso compounds
Reduction: Reduction reactions can yield amines
Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Substitution: Nucleophiles like amines, alcohols, or thiols
Major Products Formed
Oxidation: Nitroso derivatives
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3,4,5-Trifluoro-N-hydroxybenZimidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3,4,5-Trifluoro-N-hydroxybenZimidoyl chloride involves its ability to interact with various molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl and chloride groups can participate in hydrogen bonding and nucleophilic substitution reactions, respectively, influencing its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trifluorobenzaldehyde: A precursor in the synthesis of 3,4,5-Trifluoro-N-hydroxybenZimidoyl chloride
3,4,5-Trifluorobenzoic acid: Another trifluoromethyl-substituted compound with different reactivity
3,4,5-Trifluorophenylhydrazine: A related compound with similar functional groups
Uniqueness
This compound is unique due to its combination of trifluoromethyl, hydroxyl, and chloride groups, which confer distinct chemical properties and reactivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


